molecular formula C8H5F2NO4 B1591973 Methyl 4,5-difluoro-2-nitrobenzoate CAS No. 1015433-96-1

Methyl 4,5-difluoro-2-nitrobenzoate

Cat. No.: B1591973
CAS No.: 1015433-96-1
M. Wt: 217.13 g/mol
InChI Key: JHWZADUIXGMAKM-UHFFFAOYSA-N
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Description

Methyl 4,5-difluoro-2-nitrobenzoate is an organic compound with the molecular formula C8H5F2NO4 and a molecular weight of 217.13 g/mol. This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a benzene ring, which is further esterified with a methyl group. It is a white to yellow solid with a melting point of 288.2°C at 760 mmHg and a boiling point of 128.1°C at 760 mmHg.

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: The compound can be synthesized through the nitration of 4,5-difluorobenzoic acid. This involves treating the acid with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature.

  • Esterification Reaction: The resulting 4,5-difluoro-2-nitrobenzoic acid can then be esterified with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form this compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous process involving large-scale reactors. The nitration and esterification reactions are carried out under controlled conditions to ensure high yield and purity. The process also includes purification steps, such as recrystallization or distillation, to obtain the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 4,5-difluoro-2-aminobenzoate.

  • Substitution: The compound can participate in electrophilic substitution reactions, where the fluorine atoms can be replaced by other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas in the presence of a catalyst.

  • Substitution: Electrophilic substitution reactions often use strong acids, such as sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Amines

  • Substitution: Various substituted benzene derivatives

Scientific Research Applications

Methyl 4,5-difluoro-2-nitrobenzoate has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be employed in biochemical studies to investigate the effects of fluorinated compounds on biological systems.

  • Medicine: It serves as a precursor in the synthesis of pharmaceuticals, especially those targeting diseases where fluorinated compounds are beneficial.

  • Industry: The compound is utilized in the development of materials with specific properties, such as enhanced chemical resistance or unique electronic characteristics.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, and H335, and the precautionary statement is P261 .

Mechanism of Action

The mechanism by which methyl 4,5-difluoro-2-nitrobenzoate exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 3,4-difluoro-2-nitrobenzoate

  • Methyl 2-nitrobenzoate

  • Methyl 4-fluoro-2-nitrobenzoate

These compounds share structural similarities but differ in the position and number of fluorine atoms, leading to variations in their reactivity and applications.

Properties

IUPAC Name

methyl 4,5-difluoro-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c1-15-8(12)4-2-5(9)6(10)3-7(4)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWZADUIXGMAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620247
Record name Methyl 4,5-difluoro-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015433-96-1
Record name Methyl 4,5-difluoro-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4,5-difluoro-2-nitrobenzoic acid 1a (40.0 g, 196.947 mmol) in anhydrous MeOH (1.0 L), was added concentrated H2SO4 (60.0 mL) and the clear mixture was refluxed for 2 days. Then methanol was removed in vacuo and the residue was partitioned between EtOAc and water. The EtOAc extract was washed with brine, dried over with anhydrous. Na2SO4, and concentrated to yield the methyl 4,5-difluoro-2-nitrobenzoate 1b as a pale yellow solid, 39.71 g (93%).
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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